molecular formula C18H28O6 B14090973 3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol

3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol

Katalognummer: B14090973
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: DRUWSFCCHQHPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” is a complex organic compound that belongs to the class of oxanes. This compound features multiple prop-2-enoxy groups attached to an oxan-2-ol backbone, making it a molecule of interest in various chemical research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” typically involves the reaction of an oxane derivative with prop-2-enoxy groups under controlled conditions. The reaction may require specific catalysts and solvents to ensure the proper attachment of the prop-2-enoxy groups to the oxane ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

“3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxides or ketones.

    Reduction: Reduction reactions could lead to the formation of alcohols or alkanes.

    Substitution: The prop-2-enoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential use in drug development or as a therapeutic agent.

    Industry: Could be used in the production of polymers or other advanced materials.

Wirkmechanismus

The mechanism of action for “3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “3,4,5-Tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol” include other oxane derivatives with different substituents. Examples might include:

  • 3,4,5-Tris(methoxy)-6-(methoxymethyl)oxan-2-ol
  • 3,4,5-Tris(ethoxy)-6-(ethoxymethyl)oxan-2-ol

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of prop-2-enoxy groups, which may confer unique chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C18H28O6

Molekulargewicht

340.4 g/mol

IUPAC-Name

3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol

InChI

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2

InChI-Schlüssel

DRUWSFCCHQHPCH-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.